6-[Bis(carboxymethyl)amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Bis(carboxymethyl)amino]hexanoic acid, also known as (S)-2,2′-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, is a compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . This compound is a derivative of lysine and is characterized by the presence of two carboxymethyl groups attached to the amino group of hexanoic acid.
Vorbereitungsmethoden
The synthesis of 6-[Bis(carboxymethyl)amino]hexanoic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-[Bis(carboxymethyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[Bis(carboxymethyl)amino]hexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to form stable complexes with metal ions.
Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[Bis(carboxymethyl)amino]hexanoic acid involves its ability to chelate metal ions, thereby affecting various biochemical pathways. The compound can bind to metal ions such as calcium, magnesium, and iron, influencing their availability and activity in biological systems. This chelation process can inhibit or activate specific enzymes and proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
6-[Bis(carboxymethyl)amino]hexanoic acid is unique due to its specific structure and chelating properties. Similar compounds include:
- N-(5-Amino-1-carboxypentyl)iminodiacetic acid
- N2,N2-Bis(carboxymethyl)-L-lysine
- Lysine-N,N-diacetic acid These compounds share similar chelating properties but differ in their specific structures and functional groups, which can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
58558-59-1 |
---|---|
Molekularformel |
C10H17NO6 |
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
6-[bis(carboxymethyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H17NO6/c12-8(13)4-2-1-3-5-11(6-9(14)15)7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
IPPPTEJXHANHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.